

Ethylxanthate and its role as an organosulfur compound

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Compound of Interest

Compound Name: Ethylxanthate

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An In-depth Technical Guide to **Ethylxanthate**: An Organosulfur Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylxanthate is an organosulfur compound belonging to the xanthate family, characterized by the formula $\text{CH}_3\text{CH}_2\text{OCS}_2^-$. Typically available as sodium or potassium salts (Sodium Ethyl Xanthate - SEX; Potassium Ethyl Xanthate - KEX), it presents as a pale yellow powder.[1][2] First synthesized in 1822, **ethylxanthate**'s unique chemical properties, stemming from its O-alkyldithiocarbonate structure, have made it indispensable in various industrial and research settings.[3] While its primary application is in the mining industry as a flotation agent for sulfide ores, its utility extends to organic synthesis, the rubber industry, and increasingly, as a versatile ligand and intermediate in coordination chemistry and pharmaceutical development.[4][5][6] This guide provides a comprehensive technical overview of **ethylxanthate**, focusing on its core properties, synthesis, reactivity, and applications relevant to scientific research and drug discovery.

Physicochemical Properties

Ethylxanthate salts are ionic compounds that are highly soluble in water and alcohol but insoluble in non-polar solvents.[3][7] Their aqueous solutions are stable at high pH but undergo rapid hydrolysis at a pH below 9.[1][2] The **ethylxanthate** anion is the conjugate base of the strong ethyl xanthic acid, which has a pKa of approximately 1.6.[1]

Quantitative Data Summary

The physical and chemical properties of sodium and potassium **ethylxanthate** are summarized below.

Table 1: General Physicochemical Properties of **Ethylxanthate** Salts

Property	Sodium Ethylxanthate (SEX)	Potassium Ethylxanthate (KEX)	References
Chemical Formula	$\text{C}_3\text{H}_5\text{NaOS}_2$	$\text{C}_3\text{H}_5\text{KOS}_2$	[1][2]
Molar Mass	144.18 g/mol	160.30 g/mol	[1][8]
Appearance	Pale yellow powder/pellets	Pale yellow crystalline powder	[1][2][9]
Density	1.263 g/cm ³	1.558 g/cm ³	[1][8]
Melting Point	182-256 °C (decomposes)	~205-226 °C (decomposes)	[1][2][8]
Acidity (pKa of conjugate acid)	1.6	~1.6	[1][2]

| Autoignition Temperature | 250 °C | Not specified |[1] |

Table 2: Solubility of **Ethylxanthate** Salts

Salt	Solvent	Solubility	Temperature	References
Sodium Ethylxanthate	Water	450 g/L	10 °C	[1][3]
Sodium Ethylxanthate	Water	505 g/L	25 °C	[3]
Potassium Ethylxanthate	Water	Highly soluble	Ambient	[7][8]
Potassium Ethylxanthate	Alcohol	Soluble	Ambient	[7]
Potassium Ethylxanthate	Acetone	8%	25 °C	[7]

| Potassium **Ethylxanthate** | Ether | Insoluble | Ambient |[7] |

Table 3: Spectroscopic Data for **Ethylxanthate** Identification

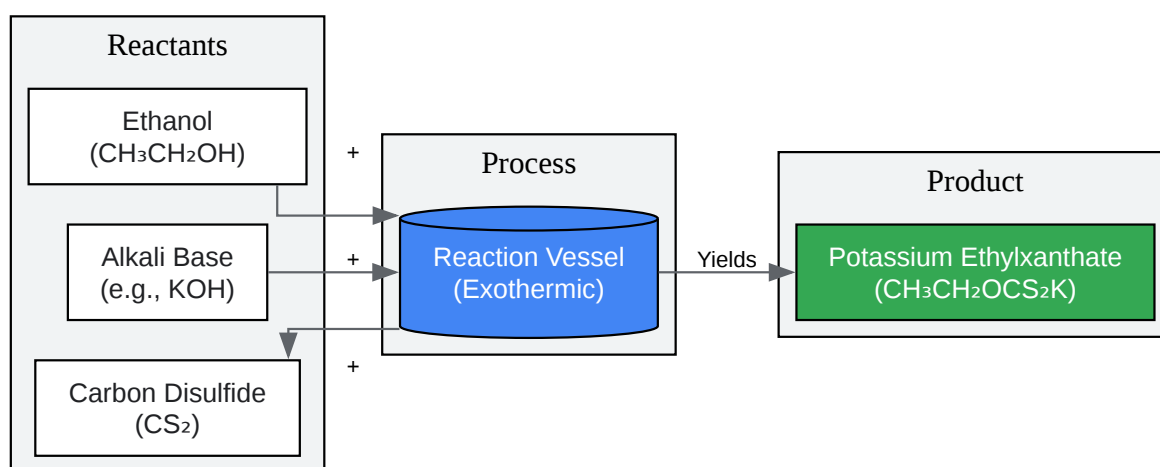
Technique	Wavelength / Shift	Description	References
UV-Vis	300-302 nm	Characteristic absorption maximum in aqueous solution	[1][10]
UV-Vis	224 nm	Secondary absorption maximum in aqueous solution	[10]
Infrared (IR)	1179, 1160, 1115, 1085 cm ⁻¹	Key absorption peaks for identification	[1]
¹ H NMR (in DMSO-d ₆)	~4.45 ppm (quartet)	Methylene protons (-CH ₂ -) adjacent to oxygen	[11]

| ¹H NMR (in DMSO-d₆) | ~1.37 ppm (triplet) | Terminal methyl protons (-CH₃) |[11] |

Synthesis and Chemical Reactions

Synthesis

The industrial synthesis of **ethylxanthate** salts is a straightforward and well-established process. It involves the reaction of an alkoxide with carbon disulfide.[2] For potassium **ethylxanthate**, potassium hydroxide is reacted with ethanol to form potassium ethoxide in situ, which then reacts with carbon disulfide.[2] A similar process using sodium hydroxide or sodium ethoxide yields sodium **ethylxanthate**. [1]



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Caption: General workflow for the synthesis of potassium **ethylxanthate**.

Experimental Protocol: Synthesis of Potassium Ethylxanthate (KEX)

This protocol describes a common laboratory-scale synthesis of KEX.[11][12]

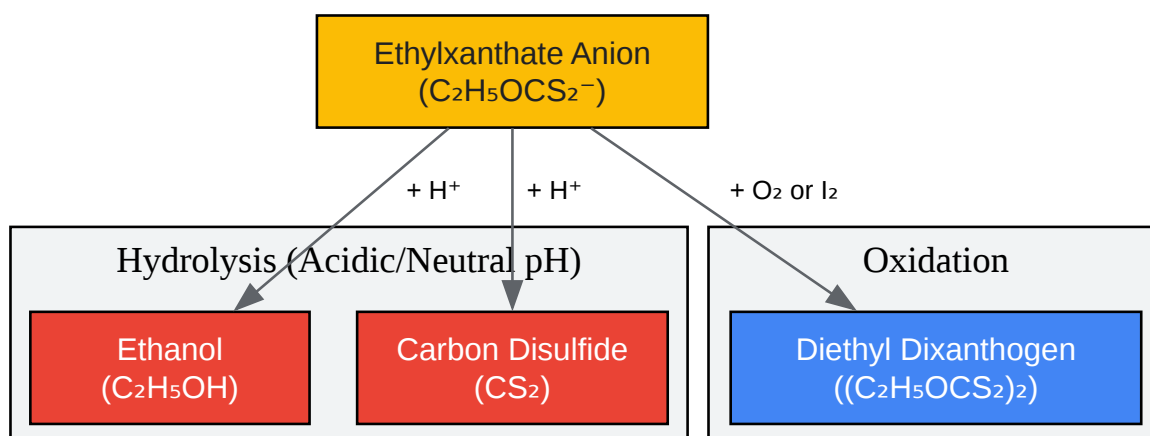
- Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium hydroxide (KOH, 1.0 mol) in absolute ethanol (2.5 mol). Stir until the KOH is fully dissolved to form potassium ethoxide.[11]

- **Reaction:** While maintaining the reaction temperature below 10°C to control the exothermic reaction, add carbon disulfide (CS₂, 1.1 mol) dropwise to the stirred potassium ethoxide solution over approximately one hour.[11][12] A pale-yellow precipitate of potassium **ethylxanthate** will form.
- **Isolation:** After the addition of CS₂ is complete, continue stirring the mixture in the ice bath for an additional two hours to ensure the reaction goes to completion.[11]
- **Filtration:** Collect the precipitated KEX by vacuum filtration.
- **Purification:** Wash the collected solid with cold diethyl ether or acetone to remove unreacted starting materials and byproducts.[7][11] Dry the purified product in a desiccator.

Key Chemical Reactions

Ethylxanthate undergoes several key reactions, primarily hydrolysis and oxidation, which are highly dependent on environmental conditions.

- **Hydrolysis:** In acidic or neutral conditions (pH < 9), **ethylxanthate** rapidly decomposes into ethanol and carbon disulfide.[1][2][10] This decomposition follows first-order or pseudo-first-order kinetics.[12]
- **Oxidation:** In the presence of oxidizing agents like oxygen or iodine, **ethylxanthate** dimerizes to form diethyl dixanthogen disulfide.[1][2]

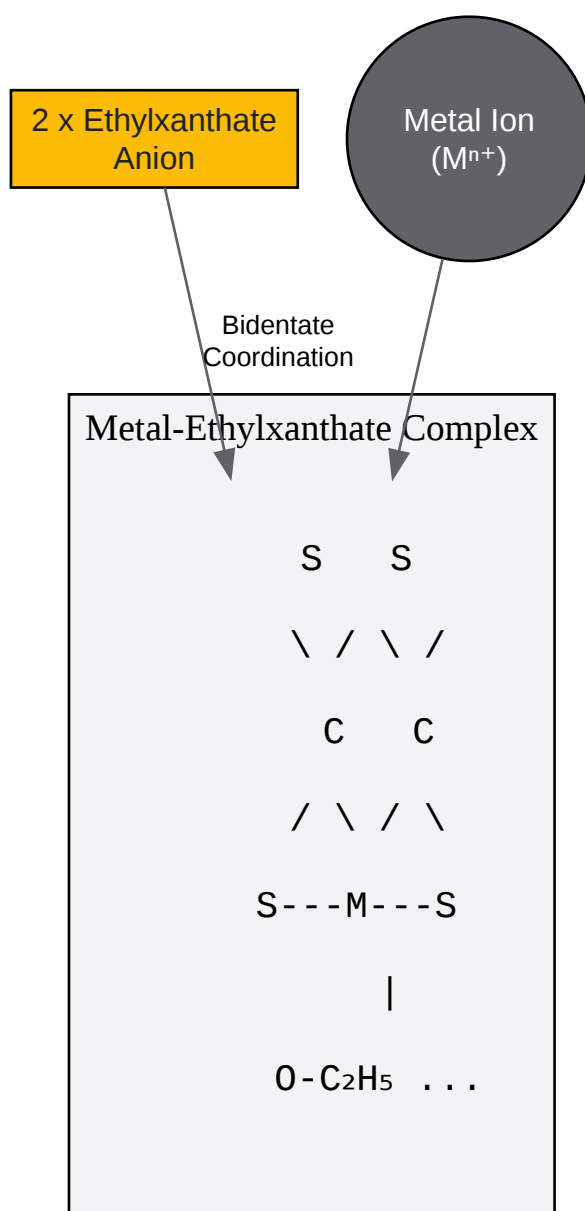


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Caption: Primary decomposition pathways for the **ethylxanthate** anion.

Role in Coordination Chemistry

The **ethylxanthate** anion is a versatile ligand in coordination chemistry. It typically acts as a bidentate ligand, coordinating to metal ions through its two sulfur donor atoms to form a stable four-membered chelate ring.^[13] This strong affinity for "soft" metal ions like copper, nickel, lead, zinc, and gold is the basis for its application in mineral flotation.^{[9][13][14]} The resulting metal-xanthate complexes are often colorful, crystalline solids and have been investigated for applications in catalysis and as antimicrobial agents.^[13]



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Caption: **Ethylxanthate** anion acting as a bidentate ligand with a metal ion.

Applications in Research and Drug Development

While its primary use is industrial, **ethylxanthate**'s reactivity makes it a valuable tool for researchers and drug development professionals.

Organic Synthesis

Ethylxanthate is a versatile nucleophilic reagent used to introduce sulfur-containing functional groups into organic molecules.^{[5][15]}

- **Thiol Synthesis:** The reaction of diazonium salts with potassium **ethylxanthate** is a reliable method for preparing aryl thiols (thiophenols).^[6]
- **Thioether Synthesis:** It can be used as a stable and odorless thiol surrogate for synthesizing alkyl and aryl thioethers.^[6]
- **Heterocycle Synthesis:** KEX is a key reagent in the high-yielding synthesis of 2-mercaptobenzimidazoles and 2-mercaptobenzoxazoles, which are precursors to a wide range of biologically active compounds, including proton pump inhibitors and anthelmintics.^[6]

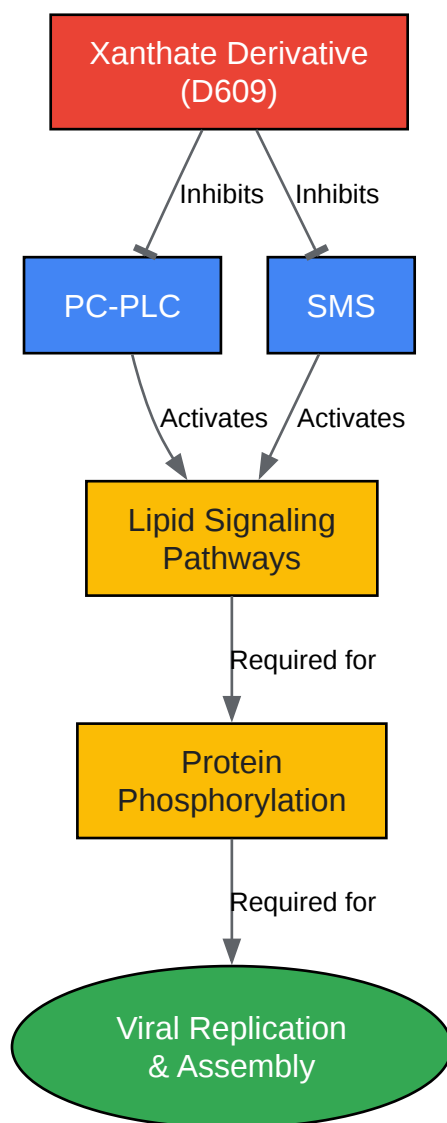
Biological Activity and Drug Development

The coordination of xanthate ligands to metal ions can enhance their biological activity, leading to potential antimicrobial and anticancer agents.^[13] The increased lipophilicity of the resulting metal-xanthate complex can facilitate its transport across microbial cell membranes, where it can interfere with essential enzyme functions.^[13]

Furthermore, certain xanthate derivatives have shown specific biological activities. A notable example is the xanthate derivative D609 (tricyclodecan-9-yl-xanthogenate), which exhibits antiviral properties.^[6]

Signaling Pathway: Antiviral Action of Xanthate Derivative D609 D609 acts as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and an inhibitor of

sphingomyelin synthase (SMS).[6] These enzymes are critical in lipid signaling pathways that many viruses exploit for replication. By inhibiting these enzymes, D609 disrupts the phosphorylation of viral and cellular proteins, a crucial step for the assembly of new viral particles, thereby halting viral propagation.[6]



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Caption: Inhibitory mechanism of xanthate derivative D609 on viral replication.

Analytical Methods

Several methods exist for the detection and quantification of **ethylxanthate** in aqueous solutions.

- **UV-Vis Spectrophotometry:** This is a direct and common method, utilizing the strong absorbance maximum at around 301 nm.[\[10\]](#) Detection limits are typically in the range of 40 to 160 µg/L.[\[10\]](#)
- **Iodometric Titration:** This method relies on the oxidation of xanthate to dioxanthogen by iodine, with a starch indicator to detect the endpoint. However, it is not selective and is prone to interference from other sulfur-containing compounds.[\[1\]](#)
- **Chromatography (HPLC):** High-performance liquid chromatography, often coupled with UV or ICP-MS/MS detection, provides a highly sensitive and selective method for determining **ethylxanthate** concentrations, with detection limits as low as 52 µg/L (UV) and 38 µg/L (ICP-MS/MS).[\[10\]](#)

Safety and Toxicology

Ethylxanthate salts pose moderate health and environmental risks that necessitate careful handling.

- **Human Health:** Sodium **ethylxanthate** is classified as harmful if swallowed or in contact with skin, and it causes skin and eye irritation.[\[1\]](#)[\[16\]](#)[\[17\]](#) The main hazards are often associated with its decomposition product, carbon disulfide (CS₂), which can form during storage and use and is a known neurotoxin.
- **Environmental Impact:** **Ethylxanthate** is particularly toxic to aquatic life, and its disposal is strictly controlled.[\[1\]](#) Its decomposition rate and environmental fate are highly dependent on pH and temperature.[\[12\]](#)[\[18\]](#)

Table 4: Toxicological Data for **Ethylxanthate**

Parameter	Species	Route	Value	Reference
LD50 (Sodium Ethylxanthate)	Male Albino Mice	Oral	730 mg/kg	[1]

| LD50 (Potassium **Ethylxanthate**) | Rat | Oral | 1700 mg/kg |[\[19\]](#) |

Handling Precautions: When working with **ethylxanthate**, appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn.[19] Work should be conducted in a well-ventilated area to avoid inhalation of dust or decomposition products like CS₂. [19] Store in a cool, dry, well-ventilated place away from heat, sparks, and incompatible materials such as strong acids and oxidizing agents.[7][19]

Conclusion

Ethylxanthate is a foundational organosulfur compound with a rich history and a diverse range of applications. For researchers, scientists, and drug development professionals, its utility extends far beyond its industrial role in mining. As a versatile ligand, a nucleophilic reagent in organic synthesis, and a scaffold for biologically active molecules, **ethylxanthate** offers significant potential. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its capabilities in the laboratory and developing novel applications in medicine and materials science.

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